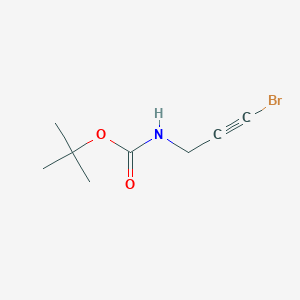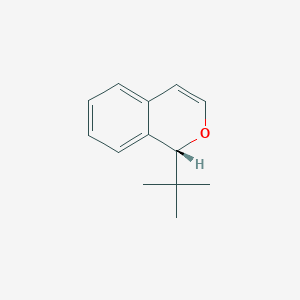
(1R)-1-tert-Butyl-1H-2-benzopyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-tert-Butyl-1H-2-benzopyran is a chiral organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. The (1R) configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can significantly influence the compound’s biological activity and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-tert-Butyl-1H-2-benzopyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of a phenol derivative with a suitable alkyne or alkene in the presence of a catalyst. For instance, the reaction of 2-tert-butylphenol with propargyl alcohol in the presence of a palladium catalyst can yield the desired benzopyran structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can optimize the production process. Additionally, asymmetric synthesis methods can be employed to ensure the production of the (1R) enantiomer with high enantiomeric excess.
化学反応の分析
Types of Reactions
(1R)-1-tert-Butyl-1H-2-benzopyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the benzopyran ring to dihydrobenzopyran or tetrahydrobenzopyran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzopyran-4,5-dione, while reduction can produce dihydrobenzopyran derivatives.
科学的研究の応用
(1R)-1-tert-Butyl-1H-2-benzopyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications due to its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (1R)-1-tert-Butyl-1H-2-benzopyran involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress-related pathways.
類似化合物との比較
Similar Compounds
(1S)-1-tert-Butyl-1H-2-benzopyran: The enantiomer of the compound with different spatial arrangement.
2-tert-Butyl-1H-2-benzopyran: A structural isomer with the tert-butyl group at a different position.
1-tert-Butyl-1H-2-benzopyran-3-ol: A hydroxylated derivative with different chemical properties.
Uniqueness
(1R)-1-tert-Butyl-1H-2-benzopyran is unique due to its specific (1R) configuration, which can result in distinct biological activities and chemical reactivity compared to its enantiomer and structural isomers. This uniqueness makes it valuable in research and potential therapeutic applications.
特性
CAS番号 |
920976-02-9 |
|---|---|
分子式 |
C13H16O |
分子量 |
188.26 g/mol |
IUPAC名 |
(1R)-1-tert-butyl-1H-isochromene |
InChI |
InChI=1S/C13H16O/c1-13(2,3)12-11-7-5-4-6-10(11)8-9-14-12/h4-9,12H,1-3H3/t12-/m0/s1 |
InChIキー |
PETITSDZGITVKS-LBPRGKRZSA-N |
異性体SMILES |
CC(C)(C)[C@@H]1C2=CC=CC=C2C=CO1 |
正規SMILES |
CC(C)(C)C1C2=CC=CC=C2C=CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


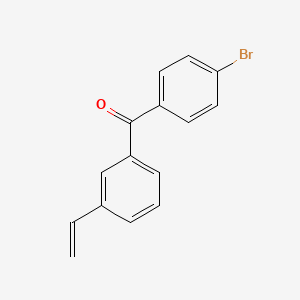
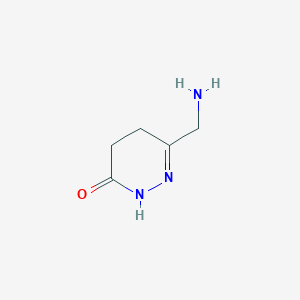
![2-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B12632396.png)

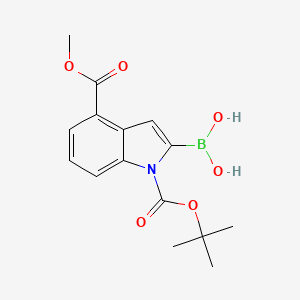
![3-(3-bromo-4-fluorophenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12632428.png)

![(6S)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12632439.png)

![2-Chloro-3-hydroxy-4-(propylaminomethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one;hydrochloride](/img/structure/B12632453.png)
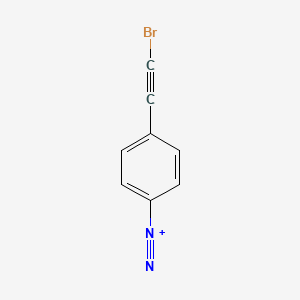
![chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide](/img/structure/B12632461.png)

